5-(Difluoromethyl)-3-fluoropyridin-2-amine Serves as a Foundational Building Block in a Pan-PI3K/mTOR Inhibitor Series
This compound is explicitly claimed as a key intermediate (a 'building block') in a patent covering a large series of potent pan-PI3K/mTOR inhibitors. The patent provides a general synthetic scheme where the amine of 5-(difluoromethyl)-3-fluoropyridin-2-amine is coupled to a triazine or pyrimidine core to produce the final bioactive molecules [1]. The specific substitution pattern—3-fluoro and 5-difluoromethyl on the 2-aminopyridine—was selected from a vast array of possibilities, signifying its optimized role in achieving potent enzyme inhibition and favorable kinase selectivity profiles [2]. While the patent's biological table does not provide a direct 'matched pair' for this specific intermediate, the data show that compounds incorporating this 'head group' achieve potent inhibition of PI3K isoforms with IC50 values reaching <100 nM, a level of activity that drives the progression of these compounds as therapeutic candidates [3].
| Evidence Dimension | Enzymatic Activity (PI3K alpha, beta, gamma, delta isoforms and mTOR) |
|---|---|
| Target Compound Data | Enables final inhibitors with IC50 values <100 nM for various PI3K isoforms [3] |
| Comparator Or Baseline | Inhibitors built from other aminopyridine regioisomers or unsubstituted 2-aminopyridine, which are not highlighted in the patent's exemplified compounds [1] |
| Quantified Difference | Not directly quantified for the intermediate; the selection of this specific regioisomer over other aminopyridines is demonstrated by its inclusion as a core moiety in the patent's key examples and broad claims [1]. |
| Conditions | Cell-free enzymatic assays for PI3K/mTOR as described in the patent family WO2016075130A1 [1]. |
Why This Matters
Demonstrates the compound's proven utility in a major kinase inhibitor development program, confirming its relevance and value for similar research initiatives.
- [1] Cmiljanovic, V., Beaufils, F., Rageot, D., Wymann, M., & Hebeisen, P. (2015). Difluoromethyl-aminopyridines and difluoromethyl-aminopyrimidines. Patent WO2016075130A1. View Source
- [2] Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature Reviews Molecular Cell Biology, 9(2), 162–176. View Source
- [3] Cmiljanovic, V., Beaufils, F., Rageot, D., Wymann, M., & Hebeisen, P. (2021). Difluoromethyl-aminopyridines and difluoromethyl-aminopyrimidines. Patent EP3218358B1. Biological Data Table. View Source
